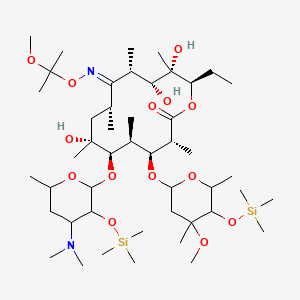
Silylated erythromycin oxime ketal
説明
Silylated erythromycin oxime ketal (SEOK) is a fascinating chemical compound used in scientific research. It contains a total of 159 bonds, including 67 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 ester (aliphatic), 1 oxime (aliphatic), 1 tertiary amine (aliphatic), 3 hydroxyl groups, 1 secondary alcohol, 2 tertiary alcohols, and 6 ethers (aliphatic) . The molecule contains a total of 157 atoms, including 92 Hydrogen atoms, 47 Carbon atoms, 2 Nitrogen atoms, and 14 Oxygen atoms .
Synthesis Analysis
The synthesis of SEOK involves the modification of the keto group or reactive hydroxyl in erythromycin A, which results in various new chemical entities . The most important derivative from this group was erythromycin A oxime, prepared from erythromycin A and hydroxylamine hydrochloride in the presence of a weak base and buffer .Molecular Structure Analysis
The molecular formula of SEOK is C47H92N2O14Si2 . It contains total 159 bonds; 67 non-H bond(s), 2 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 oxime(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 3 hydroxyl group(s), 1 secondary alcohol(s), 2 tertiary alcohol(s), and 6 ether(s) (aliphatic) .Chemical Reactions Analysis
The study on the conformations of SEOK revealed the origin of the difference of regioselectivity as well as the reversal of selectivity from 11-OH to 6-OH . Analogous protective groups on 9-oxime possessed various conformations, which resulted in very different steric congestion around 11-OH .Physical And Chemical Properties Analysis
SEOK is a complex molecule with unique properties, making it valuable for various applications, from drug delivery systems to catalysis. It contains a total of 157 atoms, including 92 Hydrogen atoms, 47 Carbon atoms, 2 Nitrogen atoms, and 14 Oxygen atoms .科学的研究の応用
Application in Antibiotic Research
Field
This compound is used in the field of Biomedical Engineering and Macromolecular Science .
Summary of the Application
The primary application of silylated erythromycin oxime ketal lies in its function as a precursor molecule during the multistep chemical synthesis of erythromycin. It has been used to develop a conjugate of erythromycin with improved pH stability, bioavailability, and preferential release from a drug delivery system directly at the low pH of an infection site .
Methods of Application
Adamantane-1-carbohydrazide is covalently attached to erythromycin via a pH-degradable hydrazone bond. The adamantane group provides interaction with the drug delivery system .
Results or Outcomes
This work demonstrates the synthesis of a pH-cleavable, erythromycin conjugate that retains the inherent antimicrobial activity of erythromycin, has an increased hydrophobicity, and improved stability in acidic conditions; thereby enhancing erythromycin’s bioavailability while simultaneously reducing its toxicity .
Application in Structural Chemistry
Field
This compound is used in the field of Structural Chemistry .
Summary of the Application
Three crystal structures of 2′, 4″- O -bis (trimethylsilyl) erythromycin A oxime ketal derivatives were determined and compared. Analogous protective groups on 9-oxime possessed various conformations, which resulted in very different steric congestion around 11-OH .
Methods of Application
The study on the conformations revealed the origin of the difference of regioselectivity as well as the reversal of selectivity from 11-OH to 6-OH .
Results or Outcomes
The study revealed that the conformation of the macrolide ring might influence the regioselectivity .
Application in Single Molecule Detection
Field
This compound is used in the field of Chemical Physics and Analytical Chemistry .
Summary of the Application
The compound has been used in the development of a highly sensitive method for detecting and profiling single molecules . This method holds potential for better understanding how the building blocks of matter interact with each other .
Methods of Application
The method developed by the University of Wisconsin-Madison team relies on a device called an optical microresonator, or microcavity . The microcavity is an extremely tiny space where light can be trapped in both space and time – at least for a few nanoseconds – where it can interact with a molecule .
Results or Outcomes
This method has unlocked a new tool that holds potential for better understanding how the building blocks of matter interact with each other . It could have implications for pursuits as varied as drug discovery and the development of advanced materials .
Application in Digital Twin Technology
Field
This compound is used in the field of Computer Science and Information Technology .
Summary of the Application
While not directly related to the compound, the concept of a digital twin (DT) technology, which accomplishes the mapping of the real world to the digital world and realizes the interaction between them in real time, can be applied to the study of this compound .
Methods of Application
The technology overcomes the constraints of real environmental factors. It can extend the relevant functions of the real world to the digital world and react to the real world .
Results or Outcomes
DT technology is regarded as a key technology for realizing the digital transformation of enterprises and is also a hot technology of interest in industry and academia .
Application in Drug Discovery
Field
This compound is used in the field of Pharmaceutical Sciences and Drug Discovery .
Summary of the Application
The compound has been used in the development of new macrocyclic derivatives, which could be more potent and less prone to escape bacterial resistance mechanisms . These derivatives are continuously evaluated for their potential as new drugs .
Methods of Application
The compound is used in the synthesis of new macrocyclic derivatives. These derivatives are then tested for their antibacterial potency towards key erythromycin-resistant Gram-positive and Gram-negative bacterial strains .
Results or Outcomes
The new macrocyclic derivatives show excellent antibacterial potency towards key erythromycin-resistant Gram-positive and Gram-negative bacterial strains, with possibly decreased potential of bacterial resistance to macrolides .
Application in Data Science
Field
This compound is used in the field of Data Science and Information Technology .
Summary of the Application
While not directly related to the compound, the concept of data science, which shows potential for disruptive innovation in science, industry, policy, and people’s lives, can be applied to the study of this compound .
Methods of Application
The technology of data science impacts science and society at large in the coming years, including ethical problems in managing human behavior data and considering the quantitative expectations of data science .
Results or Outcomes
Data science is regarded as a game changer for science and innovation .
将来の方向性
特性
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H92N2O14Si2/c1-23-34-47(12,53)39(50)29(4)36(48-63-44(8,9)54-15)27(2)25-45(10,52)40(60-43-38(61-64(17,18)19)33(49(13)14)24-28(3)56-43)30(5)37(31(6)42(51)58-34)59-35-26-46(11,55-16)41(32(7)57-35)62-65(20,21)22/h27-35,37-41,43,50,52-53H,23-26H2,1-22H3/b48-36+/t27-,28?,29+,30+,31-,32?,33?,34-,35?,37+,38?,39-,40-,41?,43?,45-,46?,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYMGJQYVVDZLC-ZUJILUSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H92N2O14Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670010 | |
| Record name | PUBCHEM_45357938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
CAS RN |
119665-76-8 | |
| Record name | PUBCHEM_45357938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



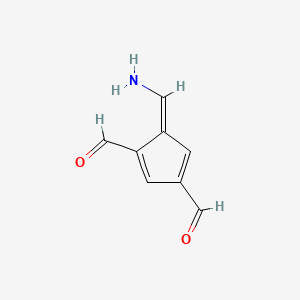
![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)

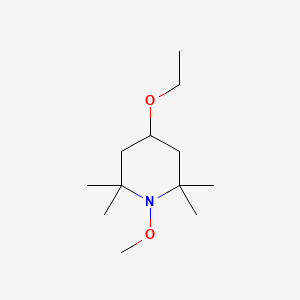
![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)
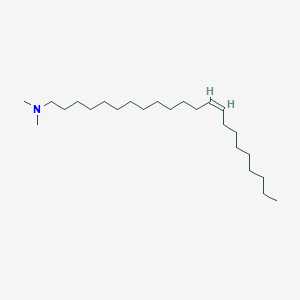
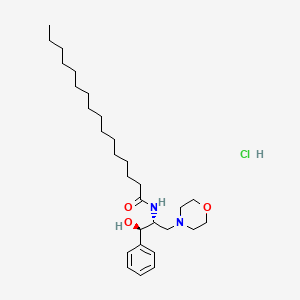
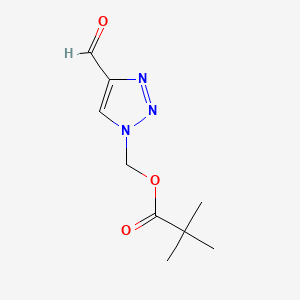
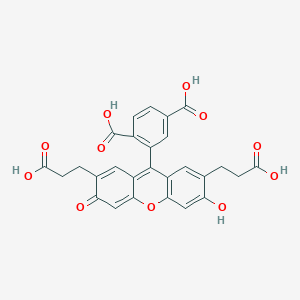
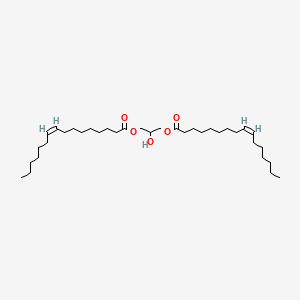
![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)